molecular formula C8H6BrNO2 B1343088 4-Bromo-7-hydroxyisoindolin-1-one CAS No. 808127-81-3

4-Bromo-7-hydroxyisoindolin-1-one

Cat. No. B1343088
Key on ui cas rn: 808127-81-3
M. Wt: 228.04 g/mol
InChI Key: ABPJPJVQBBXEHD-UHFFFAOYSA-N
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Patent
US07129260B2

Procedure details

A solution of Example 106D (103 mg, 0.45 mmol) in DMF (4 mL) was treated with Cs2CO3 (162 mg, 0.5 mmol) and methyl iodide (0.03 mL, 0.48 mmol), stirred at room temperature for 3 hours, then poured into water. The resulting precipitate was filtered to give 76 mg (70%) of the desired product. MS (ESI(+)) m/e 242,244 (M+H)+.
Quantity
103 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:12].[C:13]([O-])([O-])=O.[Cs+].[Cs+].CI.O>CN(C=O)C>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][CH3:13])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
103 mg
Type
reactant
Smiles
BrC1=C2CNC(C2=C(C=C1)O)=O
Name
Cs2CO3
Quantity
162 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.03 mL
Type
reactant
Smiles
CI
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C2CNC(C2=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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